

# Molecular formula and properties of gestonorone caproate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gestonorone Caproate

Cat. No.: B195211 Get Quote

# Gestonorone Caproate: A Technical Guide for Researchers

An In-depth Review of the Molecular Characteristics, Pharmacological Profile, and Experimental Methodologies for a Potent Synthetic Progestin

### Introduction

**Gestonorone caproate**, also known as gestronol hexanoate, is a synthetic progestin that has been utilized in various therapeutic contexts, primarily in the management of hormone-dependent conditions such as benign prostatic hyperplasia and endometrial cancer.[1][2] Chemically, it is a derivative of  $17\alpha$ -hydroxy-19-norprogesterone, featuring a caproate ester at the  $C17\alpha$  position, which enhances its potency and prolongs its duration of action compared to natural progesterone.[2] This guide provides a comprehensive overview of the molecular formula, physicochemical and pharmacological properties, and key experimental protocols relevant to the study of **gestonorone caproate** for researchers, scientists, and professionals in drug development.

# **Physicochemical Properties**

**Gestonorone caproate** is a white to off-white crystalline solid.[3] Its chemical structure and properties are summarized in the table below.



| Property          | Value                                                                                                                                 | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C26H38O4                                                                                                                              | [1][4]    |
| Molecular Weight  | 414.58 g/mol                                                                                                                          | [4]       |
| IUPAC Name        | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | [1]       |
| CAS Number        | 1253-28-7                                                                                                                             | [1][4]    |
| Melting Point     | 123-124 °C                                                                                                                            | [4]       |
| Optical Rotation  | [α]D +13° (chloroform)                                                                                                                | [4]       |
| UV Maximum (λmax) | 239 nm (ε 17540)                                                                                                                      | [4]       |
| Solubility        | Slightly soluble in Chloroform,<br>Ethyl Acetate, and Methanol                                                                        | [3]       |
| XLogP3            | 5.1                                                                                                                                   | [1]       |

# Pharmacology Mechanism of Action

**Gestonorone caproate**'s primary mechanism of action is as a potent agonist of the progesterone receptor (PR).[2] Similar to endogenous progesterone, it binds to PRs in target tissues, including the reproductive organs.[5] This binding initiates a cascade of intracellular events.[5]





Click to download full resolution via product page

#### **Gestonorone Caproate** Signaling Pathway

Upon binding to the progesterone receptor, **gestonorone caproate** induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[5] The activated hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, resulting in the synthesis of specific proteins that mediate the physiological effects of the progestin.[5]

## **Pharmacodynamics**

**Gestonorone caproate** is a potent and pure progestogen, exhibiting no significant androgenic, estrogenic, or glucocorticoid activity.[2][6] Its progestogenic potency is estimated to be 20 to 25 times greater than that of progesterone when administered via subcutaneous injection in animal models.[2] In humans, it is approximately 5 to 10 times more potent than hydroxyprogesterone caproate.[2][6]

Key pharmacodynamic effects include:



- Antigonadotropic Effects: Like other potent progestins, gestonorone caproate possesses
  strong antigonadotropic activity, capable of suppressing the production and circulating levels
  of sex hormones like testosterone and estradiol.[2] One study found that a weekly
  intramuscular injection of 400 mg suppressed testosterone levels in men by 75%.[2]
- Anti-estrogenic Effects: By opposing the actions of estrogen on tissues such as the
  endometrium and breast, gestonorone caproate can mitigate estrogen-driven proliferation.
   [5] This is beneficial in conditions like endometrial hyperplasia.
- Endometrial Effects: It promotes the transformation of the endometrium from a proliferative to a secretory state, which is crucial for the maintenance of pregnancy and can help manage conditions like dysfunctional uterine bleeding.[5]

#### **Pharmacokinetics**

**Gestonorone caproate** has low oral bioavailability and is therefore administered via intramuscular injection, which allows for its sustained release and long duration of action.[2]

| Parameter                  | Value                                              | Reference |
|----------------------------|----------------------------------------------------|-----------|
| Bioavailability (Oral)     | Low                                                | [2]       |
| Bioavailability (IM)       | High                                               | [2]       |
| Elimination Half-life (IM) | 7.5 ± 3.1 days                                     | [2]       |
| Duration of Action (IM)    | ≥21 days                                           | [2]       |
| Metabolism                 | Reduction at C3, C5, and C20 positions             | [2]       |
| Metabolites                | 19-Norpregnanetriol, 19-<br>Norpregnanediol-20-one | [2]       |
| Excretion                  | Urine: 28%, Feces: 72%                             | [2]       |

## **Experimental Protocols**

Detailed experimental protocols for **gestonorone caproate** are not extensively published. However, based on methodologies for similar progestins and available literature, the following



protocols can be adapted.

## **Progesterone Receptor Binding Assay**

This protocol outlines a competitive binding assay to determine the relative binding affinity of **gestonorone caproate** for the progesterone receptor.



Click to download full resolution via product page

Workflow for Progesterone Receptor Binding Assay



#### Methodology:

- Receptor Preparation: Prepare cytosol containing progesterone receptors from a suitable source, such as T47D human breast cancer cells or rabbit uterine tissue.[7]
- Ligand Preparation: Prepare a stock solution of a radiolabeled progestin, such as [<sup>3</sup>H]progesterone, to serve as the competitive ligand.
- Test Compound Preparation: Prepare serial dilutions of gestonorone caproate and a reference progestin (unlabeled progesterone) in an appropriate buffer.
- Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of either **gestonorone caproate** or the reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled progestin). Incubate for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.
- Quantification: Transfer the supernatant containing the bound radioligand to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC<sub>50</sub> (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) using the formula: RBA = (IC<sub>50</sub> of reference compound / IC<sub>50</sub> of test compound) x 100.

# **In-vitro Metabolism Study**

This protocol describes a method to study the metabolism of **gestonorone caproate** using human liver microsomes.

Methodology:



- Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).
- Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding **gestonorone caproate**. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include negative controls without the NADPH-generating system.
- Reaction Termination: Terminate the reaction at each time point by adding a quenching solvent, such as ice-cold acetonitrile.
- Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
- Metabolite Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
- Data Analysis: Determine the rate of disappearance of the parent compound to assess metabolic stability. Characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

## **In-vivo Pharmacokinetic Study**

This protocol outlines a basic in-vivo pharmacokinetic study in a suitable animal model, such as rats or rabbits.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Gestonorone Caproate | C26H38O4 | CID 443881 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gestonorone caproate Wikipedia [en.wikipedia.org]
- 3. GESTONORONE CAPROATE | 1253-28-7 [m.chemicalbook.com]
- 4. Gestonorone Caproate [drugfuture.com]
- 5. What is the mechanism of Gestonorone Caproate? [synapse.patsnap.com]
- 6. Hydroxyprogesterone caproate Wikipedia [en.wikipedia.org]
- 7. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and properties of gestonorone caproate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195211#molecular-formula-and-properties-of-gestonorone-caproate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com